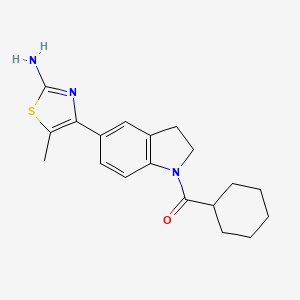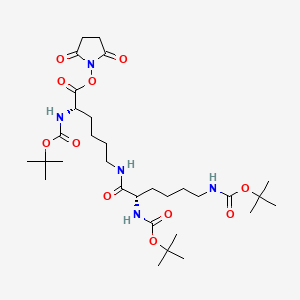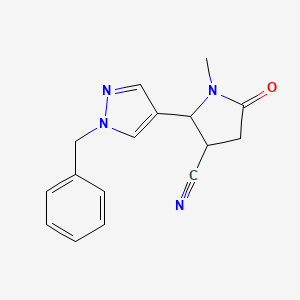![molecular formula C8H13NO B12313061 {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine](/img/structure/B12313061.png)
{6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-Oxabicyclo[321]oct-3-en-2-yl}methanamine is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine typically involves the starting material 6-oxabicyclo[3.2.1]oct-3-en-7-one. A general synthetic route includes the opening of the lactone ring with amines to form amides, which are then reduced with lithium aluminium hydride to yield amino alcohols . Another method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
{6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amino alcohols from amides.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is commonly used for the reduction of amides to amino alcohols.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include amino alcohols, substituted amines, and various oxidized derivatives.
Aplicaciones Científicas De Investigación
{6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine: Similar structure but with a different position of the amine group.
{6-Oxabicyclo[3.2.1]octan-1-yl}methanamine hydrochloride: A hydrochloride salt form with a similar bicyclic structure.
2-Oxabicyclo[2.2.2]octan-6-ol: Another bicyclic compound with an oxygen atom in the ring.
Uniqueness
{6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine is unique due to its specific bicyclic structure and the position of the amine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
6-oxabicyclo[3.2.1]oct-3-en-2-ylmethanamine |
InChI |
InChI=1S/C8H13NO/c9-4-6-1-2-8-3-7(6)5-10-8/h1-2,6-8H,3-5,9H2 |
Clave InChI |
HAUYIOUZZKSSMK-UHFFFAOYSA-N |
SMILES canónico |
C1C2COC1C=CC2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-{[2-(pyrrolidin-1-yl)phenyl]carbamoyl}pyridine-3-carboxylate](/img/structure/B12312987.png)
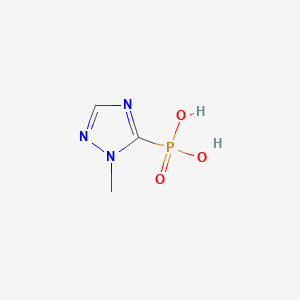


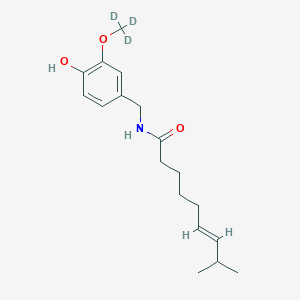
![[5-(2-Fluoroethoxy)pyridin-2-yl]methanol](/img/structure/B12313013.png)
![rac-(3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans](/img/structure/B12313014.png)
![[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12313028.png)


